molecular formula C24H27N3O2S B2791281 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1235065-26-5

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2791281
CAS No.: 1235065-26-5
M. Wt: 421.56
InChI Key: DDOYPVUDQRMKGK-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound belonging to the class of isoxazole derivatives. This compound is notable for its structural complexity, which combines elements of piperidine, benzyl, methylthio, and isoxazole groups. Its unique arrangement of these groups confers specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step reactions:

  • Synthetic Routes and Reaction Conditions:

    • Step 1: Formation of the benzyl piperidine intermediate by reacting 2-(methylthio)benzyl chloride with piperidine under basic conditions.

    • Step 2: Alkylation of the piperidine nitrogen with formaldehyde and a halogenated isoxazole derivative to introduce the isoxazole group.

    • Step 3: Acylation of the resultant compound with a suitable acyl chloride to introduce the carboxamide function.

  • Industrial Production Methods:

    • In industrial settings, this synthesis might be scaled up using optimized reaction conditions, including automated processes for precise control of temperature, pressure, and reagent addition. High-pressure reactors and continuous flow systems can enhance reaction rates and yields.

Chemical Reactions Analysis

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions:

  • Types of Reactions:

    • Oxidation: The methylthio group can be oxidized to a sulfone or sulfoxide under controlled conditions.

    • Reduction: The nitro group (if present) on the isoxazole ring can be reduced to an amine.

    • Substitution: The benzyl group can undergo electrophilic aromatic substitution due to the activating effect of the methylthio group.

  • Common Reagents and Conditions:

    • Oxidation with hydrogen peroxide or peracids.

    • Reduction using catalytic hydrogenation or metal hydrides.

    • Substitution reactions can be facilitated by Lewis acids or transition metal catalysts.

  • Major Products Formed:

    • Sulfones and sulfoxides from oxidation.

    • Amines from reduction.

    • Various substituted derivatives of the benzyl group from electrophilic aromatic substitution.

Scientific Research Applications

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide has diverse applications in scientific research:

  • Chemistry:

    • Used as a building block in organic synthesis for designing new molecules with potential bioactivity.

  • Biology:

    • Studied for its interactions with biological macromolecules such as proteins and nucleic acids, which can provide insights into biochemical pathways and mechanisms.

  • Medicine:

    • Investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Its structural motifs suggest it could interact with specific receptors or enzymes.

  • Industry:

    • Utilized in the development of new materials, such as polymers and resins, where its specific functional groups can impart desired physical and chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide can vary based on its application:

  • Molecular Targets:

    • It may interact with specific enzymes or receptors, depending on its pharmacological activity. For example, the piperidine and isoxazole moieties might interact with G-protein coupled receptors or ion channels.

  • Pathways Involved:

    • Its biochemical activity could involve modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:

  • N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxylate: This ester analogue differs by the substitution of the carboxamide group with a carboxylate ester, which can alter its reactivity and biological activity.

  • N-(4-benzylpiperidin-1-ylmethyl)-5-phenylisoxazole-3-carboxamide: This compound lacks the methylthio group, which can significantly change its chemical properties and interactions.

  • N-(4-piperidinylmethyl)-5-phenylisoxazole-3-carboxamide: This simpler analogue can serve as a basis for understanding the contribution of the benzyl and methylthio groups to the compound’s overall behavior.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-30-23-10-6-5-9-20(23)17-27-13-11-18(12-14-27)16-25-24(28)21-15-22(29-26-21)19-7-3-2-4-8-19/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOYPVUDQRMKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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